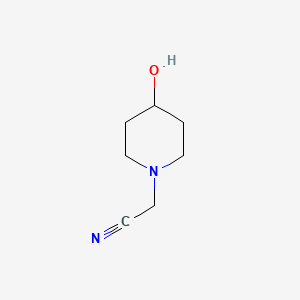

2-(4-Hydroxypiperidin-1-YL)acetonitrile

Overview

Description

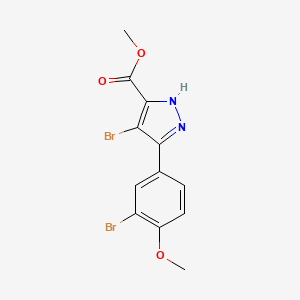

2-(4-Hydroxypiperidin-1-YL)acetonitrile is a chemical compound with the CAS Number: 78503-67-0 . It has a molecular weight of 140.19 and its IUPAC name is (4-hydroxy-1-piperidinyl)acetonitrile .

Synthesis Analysis

Piperidine derivatives, such as 2-(4-Hydroxypiperidin-1-YL)acetonitrile, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

2-(4-Hydroxypiperidin-1-YL)acetonitrile is a powder that should be stored at a temperature of 2-8°C . The boiling point was not specified in the search results .Scientific Research Applications

Hydrophilic Interaction Chromatography (HILIC)

Hydrophilic interaction chromatography (HILIC) is a valuable technique for the separation of polar, weakly acidic, or basic samples, including drugs and metabolites. HILIC operates on polar columns in aqueous-organic mobile phases rich in organic solvents, such as acetonitrile. This method enhances ionization in mass spectrometry compared to higher water concentration mobile phases used in reversed-phase liquid chromatography, making it popular for analyzing compounds like 2-(4-Hydroxypiperidin-1-yl)acetonitrile (Jandera, 2011).

DNA Interaction Studies

Studies on minor groove binders, such as Hoechst 33258, which is structurally similar to 2-(4-Hydroxypiperidin-1-yl)acetonitrile, provide insights into the interaction of small molecules with DNA. These compounds are used for fluorescent DNA staining, revealing their potential in bioanalytical applications and drug design (Issar & Kakkar, 2013).

Environmental Toxicology

Research on the environmental impact and toxicology of various compounds, including herbicides like 2,4-D, offers insights into the broader applications of chemical analysis and environmental safety assessments. Such studies highlight the importance of understanding the ecological and health-related effects of chemical compounds, including those structurally related or functionally similar to 2-(4-Hydroxypiperidin-1-yl)acetonitrile (Zuanazzi, Ghisi, & Oliveira, 2020).

Photocatalytic Degradation Studies

The photocatalytic degradation of organic compounds on TiO2 powders, including pollutants like acetonitrile, demonstrates the application of 2-(4-Hydroxypiperidin-1-yl)acetonitrile in environmental remediation. This research underscores the potential of photocatalytic processes in the abatement of organic pollutants in air and water, contributing to environmental protection efforts (Davit, Martra, & Coluccia, 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-2,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOKDKWZEBTZOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-[4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2636465.png)

![(E)-N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2636470.png)

![3-amino-N-(2,5-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2636473.png)

![3-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2636478.png)

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2636479.png)

![4-Ethyl-5-fluoro-6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2636482.png)

![5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]-](/img/structure/B2636486.png)